![molecular formula C12H13ClN2 B1474737 4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole CAS No. 1697069-51-4](/img/structure/B1474737.png)
4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole
Overview
Description
The compound “4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole” is a derivative of imidazole, a heterocyclic organic compound. Imidazoles are a key component of important biological molecules like histidine and histamine .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, attached to a chloromethyl group and a 2-methylbenzyl group .Chemical Reactions Analysis
Imidazoles are known to participate in various chemical reactions. They can act as nucleophiles in substitution reactions, and can also be used as catalysts in both biological systems and industrial processes .Scientific Research Applications
Antiviral Activity
Compounds with structural units similar to 4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole have been investigated for their antiviral properties. For instance, a study on benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives demonstrated inhibitory effects on ortho- and paramyxoviruses, highlighting the potential of these compounds in antiviral research (Golankiewicz et al., 1995).
Antibacterial and Antimicrobial Studies
Some derivatives of imidazole compounds have shown antibacterial and antimicrobial activities. For instance, research on benzyl-substituted N-heterocyclic carbene-silver(I) acetate compounds derived from imidazole analogs revealed their effectiveness against bacteria like Escherichia coli and Staphylococcus aureus (Streciwilk et al., 2014). Additionally, other studies have shown the antibacterial activity of novel benzyl-substituted N-heterocyclic carbene-silver complexes (Patil et al., 2011).
Antioxidant Properties
Imidazole derivatives have been explored for their antioxidant activities. A study involving the synthesis of 1,3,4-oxadiazole and imine containing 1H-benzimidazoles indicated significant antioxidant properties, highlighting the potential of these compounds in antioxidant research (Alp et al., 2015).
Electrocatalysis and Sensor Applications
Imidazole derivatives have been utilized in electrocatalysis and sensor applications. For example, the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for the determination of substances like ascorbic acid and acetaminophen were studied, demonstrating the potential of these compounds in sensor technology (Nasirizadeh et al., 2013).
Ferroelectric and Antiferroelectric Properties
Studies have indicated that imidazole units can be integral in the development of ferroelectric and antiferroelectric materials. Research on benzimidazoles demonstrated their room-temperature ferroelectricity and antiferroelectricity, suggesting applications in non-toxic ferroelectric devices (Horiuchi et al., 2012).
Synthesis of Complex Organic Molecules
Imidazole derivatives are crucial in synthesizing complex organic molecules. For example, they have been used in the synthesis of biotin, an important biomolecule (Kale et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-1-[(2-methylphenyl)methyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-10-4-2-3-5-11(10)7-15-8-12(6-13)14-9-15/h2-5,8-9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEJSJRKQYYXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.